ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE
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Overview
Description
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated organic molecules that share structural features with ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE. Examples include:
Trifluoromethylated compounds: Known for their stability and unique chemical properties.
Fluorophenyl derivatives: Often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF6N2O4/c1-2-31-16(30)17(18(22,23)24,28-15(29)13-5-3-4-6-14(13)21)27-11-7-9-12(10-8-11)32-19(20,25)26/h3-10,27H,2H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUOOUQHVIUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)Cl)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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